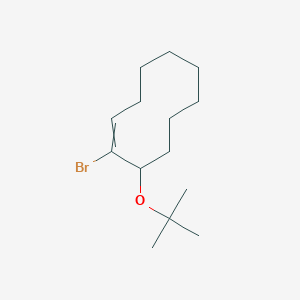![molecular formula C14H10BrNO2 B14597233 1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene CAS No. 60291-33-0](/img/structure/B14597233.png)
1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene is an organic compound that features a bromophenyl group and a nitrobenzene group connected by an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene typically involves a multi-step process. One common method includes the nitration of bromobenzene to introduce the nitro group, followed by a Heck reaction to form the ethenyl linkage . The reaction conditions often involve the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene can undergo various types of chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 1-[2-(4-Aminophenyl)ethenyl]-3-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromophenyl group can engage in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Bromophenyl)ethenyl]-3-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-[2-(4-Chlorophenyl)ethenyl]-3-nitrobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Properties
CAS No. |
60291-33-0 |
|---|---|
Molecular Formula |
C14H10BrNO2 |
Molecular Weight |
304.14 g/mol |
IUPAC Name |
1-[2-(4-bromophenyl)ethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C14H10BrNO2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(10-12)16(17)18/h1-10H |
InChI Key |
NXLMPEMGYQGOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
![[(2R,4S)-4-phenyloxetan-2-yl]methanol](/img/structure/B14597156.png)

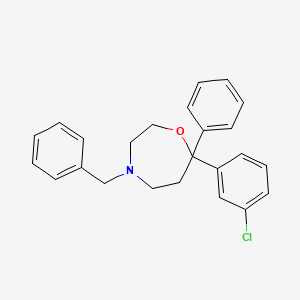
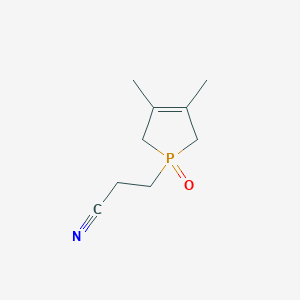
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)
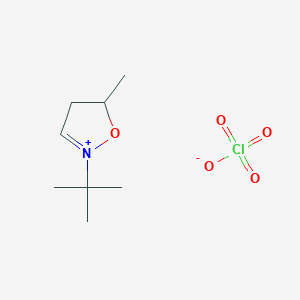
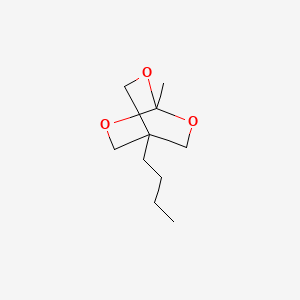


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![Triethoxy[2-(triphenylsilyl)ethyl]silane](/img/structure/B14597226.png)
![1-[2-(2-Methylprop-2-en-1-yl)phenoxy]-4-phenylphthalazine](/img/structure/B14597227.png)
